molecular formula C8H9ClN2O2 B6243733 7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride CAS No. 2408971-22-0

7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Cat. No. B6243733
CAS RN: 2408971-22-0
M. Wt: 200.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride” is a derivative of benzoxazole, which is a heterocyclic compound with a benzene ring fused to an oxazole ring. The “aminomethyl” group attached to the benzoxazole ring suggests the presence of an amino group (-NH2) attached to a methyl group (-CH2-), which is then attached to the benzoxazole .


Synthesis Analysis

While specific synthesis methods for this compound are not available, aminomethyl groups are often introduced to compounds through reactions such as reductive amination . Additionally, benzoxazole derivatives can be synthesized through various methods, including cyclodehydration of 2-aminophenols .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can participate in a variety of reactions. They can act as nucleophiles in reactions with carbonyls to form imines , and they can also undergo alkylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amines generally have high boiling points due to hydrogen bonding, and are often soluble in water . The benzoxazole ring could contribute to the compound’s stability and potentially its fluorescence properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves the reaction of 2-aminobenzyl alcohol with phosgene to form 2-aminobenzoyl chloride, which is then reacted with ethyl formate to form 7-(chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one. The resulting compound is then reacted with ammonia to form 7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-aminobenzyl alcohol", "phosgene", "ethyl formate", "ammonia", "hydrochloric acid" ], "Reaction": [ "2-aminobenzyl alcohol is reacted with phosgene to form 2-aminobenzoyl chloride.", "2-aminobenzoyl chloride is reacted with ethyl formate to form 7-(chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one.", "7-(chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one is reacted with ammonia to form 7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one.", "7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one is reacted with hydrochloric acid to form 7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride." ] }

CAS RN

2408971-22-0

Product Name

7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.